2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetaldehyde
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Overview
Description
Scientific Research Applications
Polymerization and Applications in Material Science
Research on the polymerization of substituted aldehydes, including those with fluorine and thiophene substituents, has shown significant promise in the development of new materials with potential practical applications. These studies explore the mechanisms of polymerization, thermodynamics, stereochemistry, and the resulting properties of polymers, suggesting future applications in various fields ranging from material science to electronics (Kubisa et al., 1980).
Contributions to Astrochemistry
In astrochemistry, the formation of complex organic molecules like acetaldehyde is crucial for understanding the chemical evolution of interstellar clouds and the formation of life-essential compounds in space. Research has identified gas-phase formation routes for acetaldehyde, which is widely detected in space, highlighting the importance of understanding these mechanisms for astrochemical models (Vazart et al., 2020).
Exploration of Carcinogenic Potential
The synthesis and evaluation of thiophene analogues of known carcinogens, such as benzidine and 4-aminobiphenyl, have been explored to understand their carcinogenic potential. These studies are critical in assessing the safety of new compounds and understanding the structural factors that contribute to carcinogenicity (Ashby et al., 1978).
Role in Neurodegenerative Diseases
Investigations into the relationship between acetaldehyde and parkinsonism have shed light on the potential neurotoxic effects of certain compounds, including their impact on the dopaminergic system and the role of enzymes like CYP450 2E1 in modulating these effects. Such research is pivotal for understanding the biochemical pathways involved in neurodegenerative diseases (Vaglini et al., 2013).
Synthesis of Heterocyclic Compounds
The synthesis of tetrahydrobenzo[b]pyrans through three-component condensation of dimedone, various aldehydes, and malononitrile using organocatalysts has been highlighted as a key method in the production of important heterocyclic compounds. Such synthetic routes are essential for pharmaceutical development and the creation of new materials with specific functional properties (Kiyani, 2018).
Properties
IUPAC Name |
2-[1-(2-fluoroethyl)-3-thiophen-2-ylpyrazol-4-yl]acetaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2OS/c12-4-5-14-8-9(3-6-15)11(13-14)10-2-1-7-16-10/h1-2,6-8H,3-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGFSADCPKCOBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C=C2CC=O)CCF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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